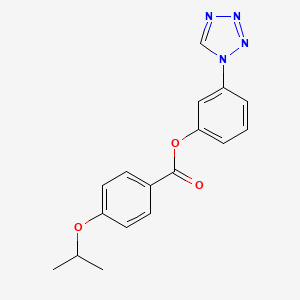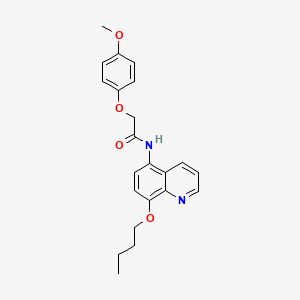![molecular formula C24H20ClN3O5S B11330006 (4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11330006.png)
(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a phenyl group, an oxazole ring, a furan carbonyl group, and a piperazine ring
Méthodes De Préparation
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzenesulfonyl group: This step involves the reaction of the oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the furan carbonyl group: This can be done through an acylation reaction using furan-2-carbonyl chloride.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate with a suitable diamine to form the piperazine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, using nucleophiles such as amines or thiols.
Acylation: The furan carbonyl group can participate in acylation reactions with acyl chlorides or anhydrides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Research: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonyl chloride: This compound shares the chlorobenzenesulfonyl group but lacks the oxazole, furan, and piperazine rings.
Phenyl oxazole derivatives: These compounds contain the oxazole ring and phenyl group but may differ in other functional groups.
Furan carbonyl compounds: These compounds feature the furan carbonyl group but may not have the other functional groups present in the target compound.
The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H20ClN3O5S |
|---|---|
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H20ClN3O5S/c25-18-8-10-19(11-9-18)34(30,31)22-24(33-21(26-22)17-5-2-1-3-6-17)28-14-12-27(13-15-28)23(29)20-7-4-16-32-20/h1-11,16H,12-15H2 |
Clé InChI |
KLSIEFFEVXKKGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329928.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11329938.png)
![7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329939.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-nitrobenzamide](/img/structure/B11329944.png)
![2-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11329945.png)
![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one](/img/structure/B11329960.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11329963.png)
![N-(4-ethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329970.png)
![6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11329976.png)
![3-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11329985.png)
![4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329993.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B11330001.png)

